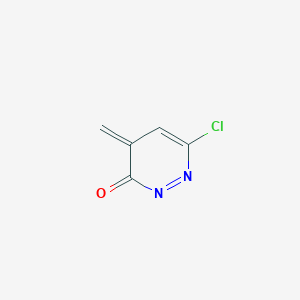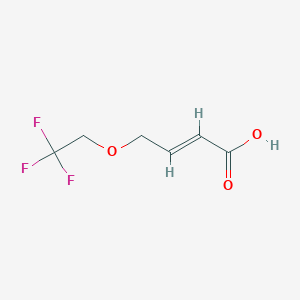
4-(2,2,2-Trifluoroethoxy)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is an organic compound with the molecular formula C6H7F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethanol with but-2-enoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives .
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroethoxy)but-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The but-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 4-(2,2,2-Trifluoroethoxy)benzoic acid
- 4-(2,2,2-Trifluoroethoxy)butanoic acid
Comparison: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is unique due to the presence of both a trifluoroethoxy group and a but-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may lack either the trifluoroethoxy group or the but-2-enoic acid moiety .
Propriétés
Formule moléculaire |
C6H7F3O3 |
|---|---|
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
(E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-12-3-1-2-5(10)11/h1-2H,3-4H2,(H,10,11)/b2-1+ |
Clé InChI |
XBCXDFMOATWTEM-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/C(=O)O)OCC(F)(F)F |
SMILES canonique |
C(C=CC(=O)O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


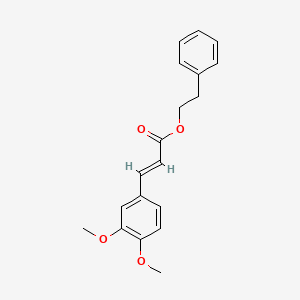
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)

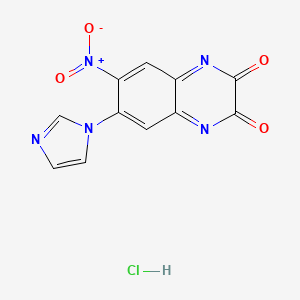

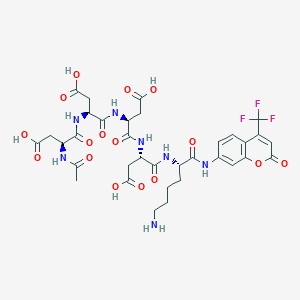

![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355530.png)

![5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one](/img/structure/B12355542.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12355547.png)
